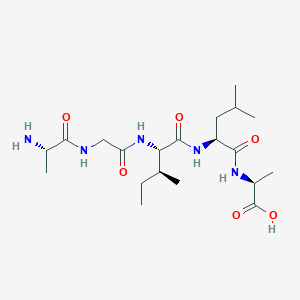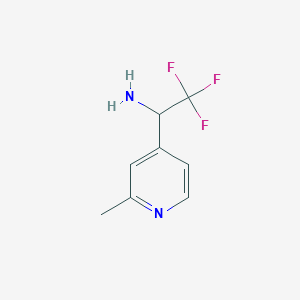
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine typically involves the introduction of trifluoromethyl and pyridine groups into an ethylamine backbone. Common synthetic routes may include:
Nucleophilic Substitution: Starting with a suitable pyridine derivative, a nucleophilic substitution reaction can introduce the trifluoromethyl group.
Reductive Amination: This method involves the reaction of a pyridine aldehyde with a trifluoromethyl amine under reducing conditions.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions could target the trifluoromethyl group or the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the unique properties of fluorine atoms.
Medicine: Investigation into its potential as a drug candidate or as a part of drug delivery systems.
Industry: Use in the development of advanced materials with specific properties such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action for 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-(Trifluoromethyl)pyridine: Lacks the ethylamine group but contains the trifluoromethyl and pyridine moieties.
2-Methylpyridine: Contains the pyridine ring and methyl group but lacks the trifluoromethyl and ethylamine groups.
Uniqueness
2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethylamine is unique due to the combination of its trifluoromethyl, pyridine, and ethylamine groups. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-4-6(2-3-13-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
QNFKIMNPIAUCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
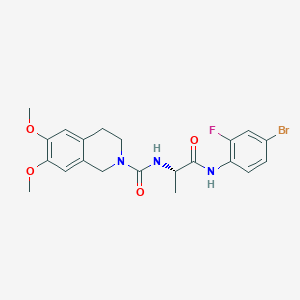
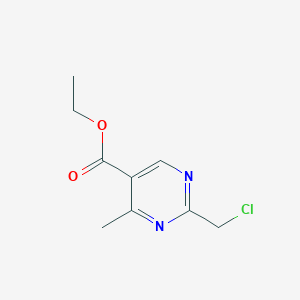
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
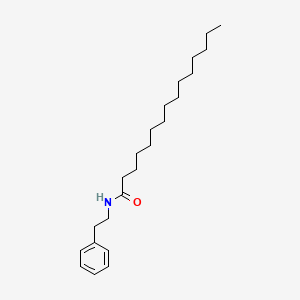
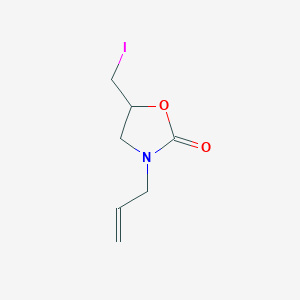
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
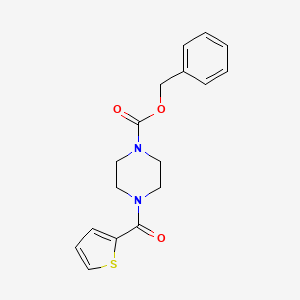
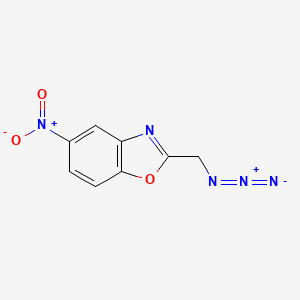
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
